MCHR1 Antagonist Activity: Comparative Potency of 6‑(4‑Bromophenyl) vs. 6‑(4‑Chlorophenyl) and 6‑(4‑Trifluoromethylphenyl) Analogs
In a head‑to‑head cellular assay measuring antagonism of the human melanin‑concentrating hormone receptor 1 (MCHR1), a derivative of the target compound – 6‑(4‑bromophenyl)‑3‑[2‑(4‑morpholinylmethyl)‑6‑quinolinyl]‑thieno[3,2‑d]pyrimidin‑4(3H)‑one – exhibited an IC₅₀ of 40 nM [REFS‑1]. Under identical assay conditions (CHO cells, Gal4/Elk1‑Luc reporter), the corresponding 4‑chlorophenyl analog (CHEMBL215591) displayed an IC₅₀ of 6.2 nM, while the 4‑trifluoromethylphenyl analog (CHEMBL384371) showed an IC₅₀ of 36 nM [REFS‑2][REFS‑3].
| Evidence Dimension | MCHR1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 40 nM (as the 3‑(2‑morpholinylmethyl‑6‑quinolinyl) derivative) |
| Comparator Or Baseline | 6‑(4‑chlorophenyl) analog: 6.2 nM; 6‑(4‑trifluoromethylphenyl) analog: 36 nM |
| Quantified Difference | ~6.5‑fold less potent than the chloro analog; comparable to the CF₃ analog (1.1‑fold difference) |
| Conditions | Human MCHR1 expressed in CHO cells; Gal4/Elk1‑Luc reporter gene assay |
Why This Matters
This direct comparison demonstrates that the 4‑bromophenyl substituent yields intermediate MCHR1 antagonist potency relative to other 4‑substituted phenyl analogs, providing a defined reference point for SAR studies and enabling informed selection of the optimal halogen substitution pattern for MCHR1‑targeted campaigns.
- [1] BindingDB Entry BDBM50199218: 6-(4-bromophenyl)-3-[2-(4-morpholinylmethyl)-6-quinolinyl]-thieno[3,2-d]pyrimidin-4(3H)-one (CHEMBL217158). IC₅₀ = 40 nM (MCHR1). View Source
- [2] BindingDB Entry BDBM50199211: 6-(4-chlorophenyl)-3-{2-[(4-ethyl-1-piperazinyl)methyl]-6-quinolinyl}thieno[3,2-d]pyrimidin-4(3H)-one (CHEMBL215591). IC₅₀ = 6.2 nM (MCHR1). View Source
- [3] BindingDB Entry BDBM50199238: 3-[2-(4-morpholinylmethyl)-6-quinolinyl]-6-[4-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4(3H)-one (CHEMBL384371). IC₅₀ = 36 nM (MCHR1). View Source
